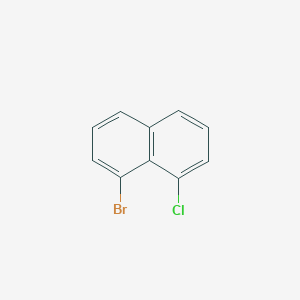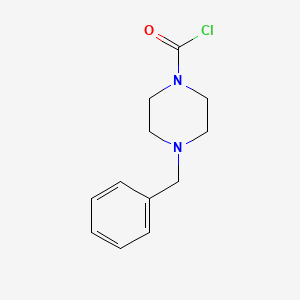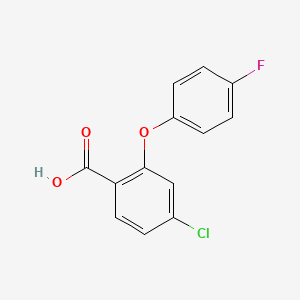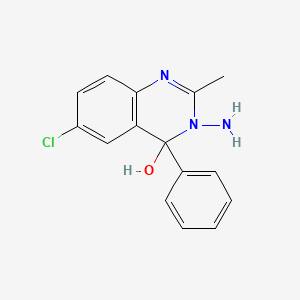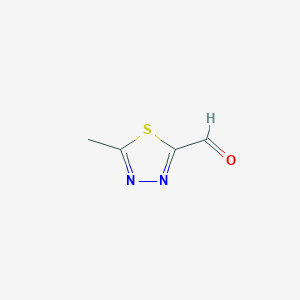
5-甲基-1,3,4-噻二唑-2-甲醛
描述
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
科学研究应用
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agriculture: It serves as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
作用机制
Target of Action
Compounds with a similar thiadiazole scaffold have been found to interact with various biological targets .
Mode of Action
Compounds with a similar thiadiazole scaffold have been shown to interact with their targets in various ways . For instance, some thiadiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit various biological activities, such as anticancer and antimicrobial activities .
生化分析
Biochemical Properties
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for cell cycle regulation and DNA replication . These interactions often involve the binding of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and topoisomerases . Additionally, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Furthermore, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interactions with enzymes such as CDKs and topoisomerases play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde are critical for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired thiadiazole derivative . Another approach includes the reaction of methyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-Methyl-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
- 5-Methyl-1,3,4-thiadiazole-2-methanol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
属性
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFDERTUUICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608254 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61018-49-3 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

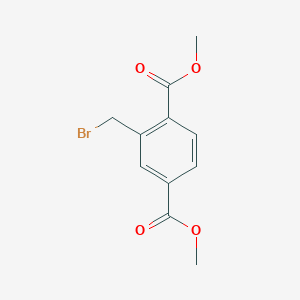
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
